N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide)
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Overview
Description
N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide) is a complex organic compound. The research related to such compounds mainly focuses on their synthesis and various properties, which are critical in understanding their potential applications in different fields of chemistry and materials science.
Synthesis Analysis
The synthesis of compounds similar to N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide) involves intricate organic synthesis methods. For instance, N,N-Dialkyl-3,3,3-trifluoropropanamides, a related group of compounds, have been synthesized through reactions involving N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines (Yamanaka et al., 1998). Such methods highlight the complexity and the precision required in synthesizing fluorinated compounds.
Molecular Structure Analysis
The molecular structure of compounds like N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide) is often analyzed using quantum chemical studies. For example, a study on a similar compound, bicalutamide, employed quantum chemical methods to understand its molecular structure and energy states (Otuokere & Amaku, 2015).
Chemical Reactions and Properties
Chemical reactions involving fluorinated compounds can be diverse and complex. For instance, tris(pentafluorophenyl)boron was used as a catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides, indicating the potential reactivity of such fluorinated groups in various chemical reactions (Chadwick et al., 2014).
Physical Properties Analysis
The physical properties of fluorinated compounds are influenced by their molecular structure. For example, studies have shown that the introduction of fluorinated groups can significantly affect the solubility, thermal stability, and other physical properties of polymers (Tkachenko et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,3-pentafluoro-N-[2-[2-(2,2,3,3,3-pentafluoropropanoylamino)phenyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F10N2O2/c19-15(20,17(23,24)25)13(31)29-11-7-3-1-5-9(11)10-6-2-4-8-12(10)30-14(32)16(21,22)18(26,27)28/h1-8H,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIVRZNFIMVJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C(C(F)(F)F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,3-pentafluoro-N-[2-[2-(2,2,3,3,3-pentafluoropropanoylamino)phenyl]phenyl]propanamide |
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